REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.CCOC(/N=N/C(OCC)=O)=O.C(O)(C)C.[Br:36][C:37]1[CH:38]=[C:39]([OH:44])[C:40]([Cl:43])=[CH:41][CH:42]=1>C(Cl)Cl>[Br:36][C:37]1[CH:42]=[CH:41][C:40]([Cl:43])=[C:39]([O:44][CH:1]([CH3:6])[CH3:2])[CH:38]=1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
diethylazodicarboxylate
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)Cl)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction was complete within three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
was partitioned between ether and water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
ADDITION
|
Details
|
the ether phase was diluted with hexanes
|
Type
|
WASH
|
Details
|
washed twice with 10% aqueous methanol and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether/hexanes phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield product as a clear oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |